L-Glutaminyl-L-histidyl-L-prolinamide
Description
L-Glutaminyl-L-histidyl-L-prolinamide (Gln-His-Pro-NH₂) is a tripeptide first synthesized in 1970 by Folkers et al. as part of efforts to elucidate the structure-activity relationship of the thyrotropin-releasing hormone (TRH) . Structurally, it differs from TRH (pGlu-His-Pro-NH₂) by retaining an uncyclized glutamine residue instead of pyroglutamic acid (pGlu) at the N-terminus. This distinction makes it a precursor to TRH, requiring enzymatic cyclization of glutamine to pGlu via glutaminyl cyclase (QC) for full hormonal activity . Early studies demonstrated its role in modulating the pituitary-thyroid axis, though with lower bioactivity compared to TRH .
Properties
CAS No. |
28613-24-3 |
|---|---|
Molecular Formula |
C16H25N7O4 |
Molecular Weight |
379.41 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C16H25N7O4/c17-10(3-4-13(18)24)15(26)22-11(6-9-7-20-8-21-9)16(27)23-5-1-2-12(23)14(19)25/h7-8,10-12H,1-6,17H2,(H2,18,24)(H2,19,25)(H,20,21)(H,22,26)/t10-,11-,12-/m0/s1 |
InChI Key |
OMVPJCGXXLHHPO-SRVKXCTJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)N)N)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)N)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Thyrotropin-Releasing Hormone (TRH)
- Structure : TRH (pGlu-His-Pro-NH₂) shares two residues with Gln-His-Pro-NH₂ but features a cyclized N-terminal pGlu.
- Biological Activity : TRH is 10–100× more potent than Gln-His-Pro-NH₂ in stimulating TSH release due to its resistance to enzymatic degradation and higher receptor affinity .
- Enzymatic Processing : Gln-His-Pro-NH₂ requires QC-mediated cyclization to become bioactive, whereas TRH is already in its active form .
Gonadotropin-Releasing Hormone (GnRH) Analogs
- Structure : GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) shares the N-terminal pGlu motif but has a longer peptide chain.
- Activity: Synthetic GnRH analogs, such as those studied by Arnold et al. (1974), exhibit modified receptor binding and prolonged half-life compared to Gln-His-Pro-NH₂, which lacks receptor-targeted modifications .
Sulfolipids from Microalgae
- Structure: Sulfolipids (e.g., sulfoquinovosyldiacylglycerols) are non-peptidic compounds with glycolipid backbones.
- Function : These compounds inhibit QC (IC₅₀ ~0.5 µM), a key enzyme in TRH biosynthesis and amyloid-β peptide pyroglutamation in Alzheimer’s disease. In contrast, Gln-His-Pro-NH₂ serves as a QC substrate rather than an inhibitor .
[¹¹C]PBD150 (Radioactive QC Inhibitor)
- Structure : A small-molecule inhibitor labeled with carbon-11.
- Application: Used in PET imaging to study QC activity in Alzheimer’s models. Unlike Gln-His-Pro-NH₂, it directly targets QC for diagnostic purposes .
Data Table: Key Comparative Properties
Research Findings and Mechanistic Insights
- QC Dependency : Gln-His-Pro-NH₂’s bioactivity is contingent on QC-mediated cyclization, a step bypassed in TRH and targeted by sulfolipid inhibitors .
- Structural Stability: Computational studies suggest that nonenzymatic cyclization of Gln-His-Pro-NH₂ is less favorable than enzymatic pathways, limiting its endogenous conversion to TRH .
- Therapeutic Potential: While sulfolipids and [¹¹C]PBD150 show promise in Alzheimer’s research, Gln-His-Pro-NH₂ remains primarily a tool for studying TRH biosynthesis .
Q & A
Q. What mechanistic studies elucidate the peptide’s role in modulating cellular pathways?
- Methodological Answer : Combine RNA-seq and phosphoproteomics to identify downstream targets. Use CRISPR-Cas9 knockouts of putative receptors (e.g., GPCRs) to validate signaling pathways. For functional assays, measure second messengers (cAMP, Ca²⁺) via ELISA or fluorescent probes .
Data Analysis and Reporting Guidelines
- Contradictory Results : Replicate experiments across independent labs with standardized protocols. Use meta-analysis tools (e.g., RevMan) to assess heterogeneity. Disclose batch-to-batch variability in peptide synthesis .
- Preclinical Reporting : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. Provide raw data in supplementary materials .
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